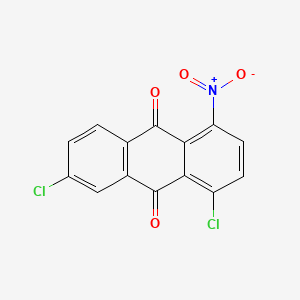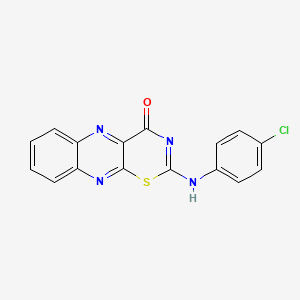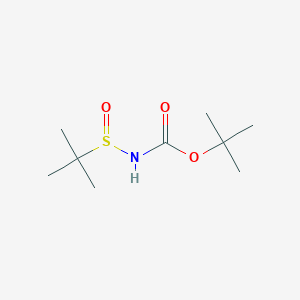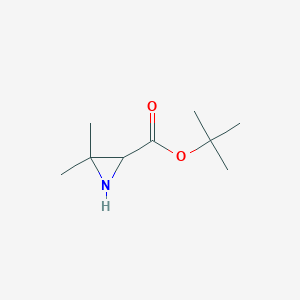![molecular formula C24H18O4S4 B13135168 Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound features a core structure of thieno[3,2-b]thiophene, a heterocyclic compound known for its high resonance energy and electrophilic reactivity. The presence of two thieno[3,2-b]thiophene units in the molecule enhances its electronic properties, making it a valuable material for various applications, particularly in the development of organic semiconductors and photovoltaic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate typically involves the following steps:
Formation of Thieno[3,2-b]thiophene Units: The thieno[3,2-b]thiophene units are synthesized through a series of reactions involving the cyclization of appropriate precursors.
Coupling with Terephthalate: The synthesized thieno[3,2-b]thiophene units are then coupled with terephthalate under specific conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
科学的研究の応用
Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate has a wide range of scientific research applications:
Photovoltaic Devices: It serves as a key material in the fabrication of perovskite solar cells, enhancing their efficiency and stability.
Optoelectronics: The compound’s unique electronic properties make it suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a probe for studying cellular processes.
作用機序
The mechanism of action of diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate involves its interaction with molecular targets through its electron-rich thieno[3,2-b]thiophene units. These units facilitate charge transfer processes, making the compound an effective material for electronic applications. The presence of the terephthalate moiety further enhances its stability and electronic properties .
類似化合物との比較
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another compound with similar electronic properties, used in organic electronics.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Utilized in the synthesis of thiophene-based materials for electronic devices.
Uniqueness
Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate stands out due to its unique combination of thieno[3,2-b]thiophene units and terephthalate moiety, which together enhance its electronic properties and stability. This makes it a highly valuable material for advanced electronic and optoelectronic applications .
特性
分子式 |
C24H18O4S4 |
|---|---|
分子量 |
498.7 g/mol |
IUPAC名 |
diethyl 2,5-bis(thieno[3,2-b]thiophen-5-yl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H18O4S4/c1-3-27-23(25)15-9-14(20-12-22-18(32-20)6-8-30-22)16(24(26)28-4-2)10-13(15)19-11-21-17(31-19)5-7-29-21/h5-12H,3-4H2,1-2H3 |
InChIキー |
HMQYDISHUWEQPX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1C2=CC3=C(S2)C=CS3)C(=O)OCC)C4=CC5=C(S4)C=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B13135100.png)
![7-methyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13135101.png)
![(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B13135108.png)
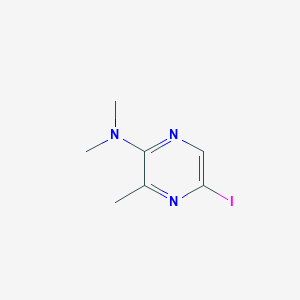
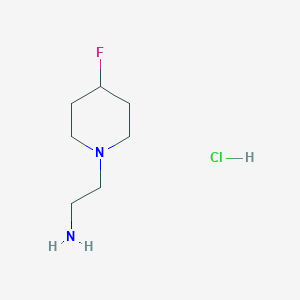
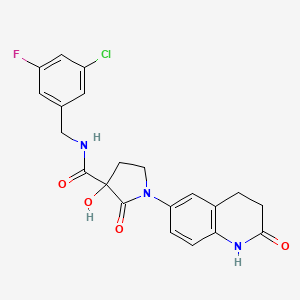
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
